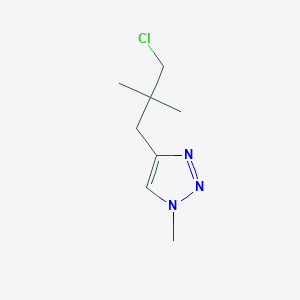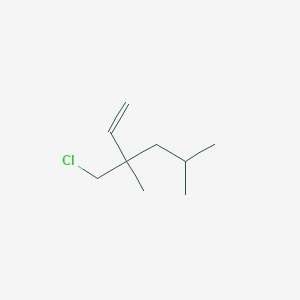
3-(Chloromethyl)-3,5-dimethylhex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-3,5-dimethylhex-1-ene is an organic compound characterized by the presence of a chloromethyl group attached to a hexene backbone. This compound is part of the organochlorine family, which includes various compounds with significant industrial and chemical applications. The chloromethyl group, denoted as -CH2Cl, is a functional group derived from the methyl group by replacing one hydrogen atom with a chlorine atom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3,5-dimethylhex-1-ene typically involves the chloromethylation of 3,5-dimethylhex-1-ene. This process can be catalyzed by various Lewis acids such as zinc chloride, stannic chloride, or aluminium chloride. The reaction is generally carried out in the presence of hydrochloric acid and formaldehyde or its derivatives like paraformaldehyde .
Industrial Production Methods
In industrial settings, the chloromethylation process is optimized for large-scale production. The use of catalysts like zinc iodide in combination with chlorosulfonic acid and dimethoxymethane has been reported to yield high amounts of chloromethylated products under mild conditions . This method is preferred due to its efficiency and the relatively low environmental impact compared to other catalytic processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-3,5-dimethylhex-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are employed.
Major Products
Substitution: Various substituted hexenes depending on the nucleophile used.
Oxidation: Alcohols and carboxylic acids.
Reduction: Methyl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-3,5-dimethylhex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its reactivity and ability to form various derivatives.
Industry: Utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-3,5-dimethylhex-1-ene involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as substitution or oxidation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloromethyl Methyl Ether (CMME): Similar in structure but used primarily as a chloromethylating agent in organic synthesis.
Trichloromethyl Compounds: These include compounds like trichloromethane and trichloroethane, which have higher electronegativity and different reactivity profiles.
Uniqueness
3-(Chloromethyl)-3,5-dimethylhex-1-ene is unique due to its specific structure, which combines a chloromethyl group with a hexene backbone.
Eigenschaften
Molekularformel |
C9H17Cl |
|---|---|
Molekulargewicht |
160.68 g/mol |
IUPAC-Name |
3-(chloromethyl)-3,5-dimethylhex-1-ene |
InChI |
InChI=1S/C9H17Cl/c1-5-9(4,7-10)6-8(2)3/h5,8H,1,6-7H2,2-4H3 |
InChI-Schlüssel |
GXXZWOOFBFCXSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)(CCl)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Benzylcarbamoyl)oxy]acetic acid](/img/structure/B13203542.png)
![N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B13203547.png)
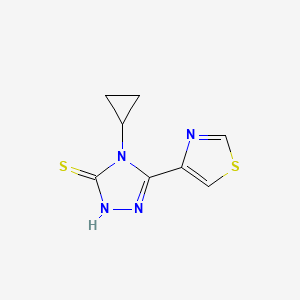
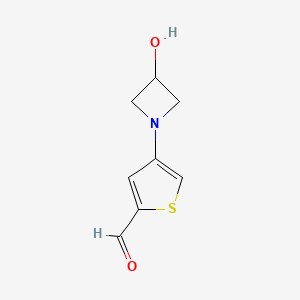
![3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B13203568.png)
![2,4-Diethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13203572.png)
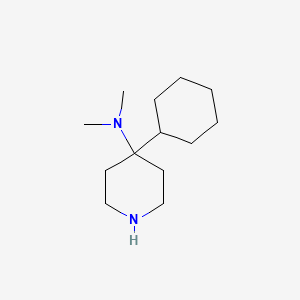

![4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B13203580.png)

